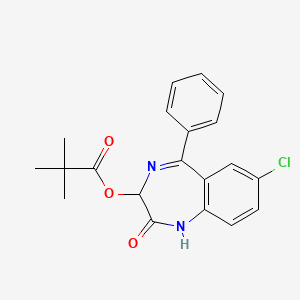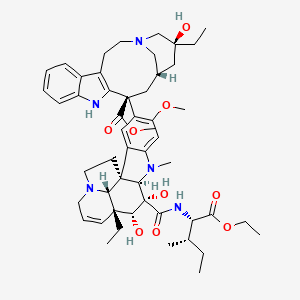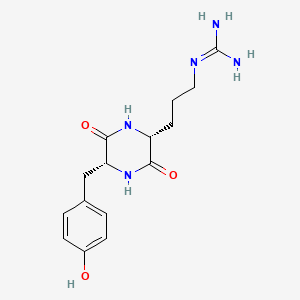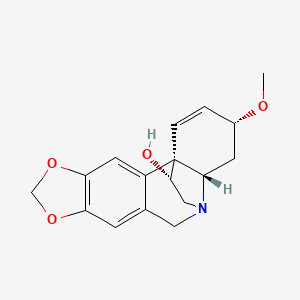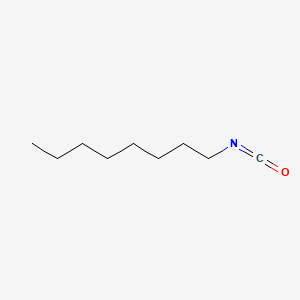![molecular formula C23H28N4O3 B1195749 1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
- Synthesis and Antiproliferative Evaluation : A study synthesized 6-aryl-11-iminoindeno[1,2-c]quinoline derivatives and evaluated their antiproliferative activities. One derivative exhibited significant growth inhibition in various cancer cell lines, indicating potential as an anticancer agent. This suggests a role in cancer research and treatment development (Tseng et al., 2011).
Pharmacological Relevance
- Pharmacologically Relevant Bifunctional Compounds : Another study reported the regioselective synthesis of a pharmacologically relevant compound, featuring chloroquinoline and dihydropyrimidone moieties. X-ray structures of the compounds were analyzed, contributing to the understanding of their pharmacological properties (Watermeyer, Chibale, & Caira, 2009).
Antimicrobial Activity
- Synthesis of s-Triazine-Based Thiazolidinones : A novel series of thiazolidinone derivatives were synthesized and demonstrated antimicrobial activity against various bacteria and fungi. This study highlights the compound's potential in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Antitumor Activity
- Fused Tetracyclic Quinoline Derivatives : Research on fused tri- and tetracyclic quinolines revealed DNA intercalative properties and antitumor activity. These compounds were shown to be potent against various tumors, suggesting their application in cancer therapy (Yamato et al., 1989).
Antituberculosis Activity
- Antituberculosis Compounds : A study synthesized new compounds with notable antituberculosis activity, highlighting their potential use in treating tuberculosis (Omel’kov, Fedorov, & Stepanov, 2019).
Molecular Structure Analysis
- Structural Elucidation of Quinoline Derivatives : A compound was isolated and characterized using various spectroscopic techniques. This research contributes to the understanding of its chemical structure and properties (Tanjung, Saputri, Wahjoedi, & Tjahjandarie, 2017).
Inhibitory Properties
- Inhibitor for c-Jun N-terminal Kinases : New compounds synthesized from ethyl 2-(oxo-3,4-dihydroquinoxalin-2-yl) acetate showed potential as inhibitors for c-Jun N-terminal kinases, an important target in cancer research (Abad et al., 2020).
Eigenschaften
Produktname |
1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea |
|---|---|
Molekularformel |
C23H28N4O3 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea |
InChI |
InChI=1S/C23H28N4O3/c1-26(2)12-7-13-27(23(29)24-19-8-5-4-6-9-19)16-18-14-17-15-20(30-3)10-11-21(17)25-22(18)28/h4-6,8-11,14-15H,7,12-13,16H2,1-3H3,(H,24,29)(H,25,28) |
InChI-Schlüssel |
LOIMLXAZXSZWCV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



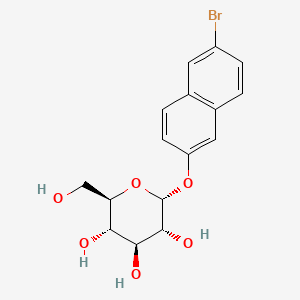
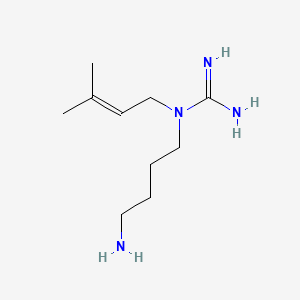
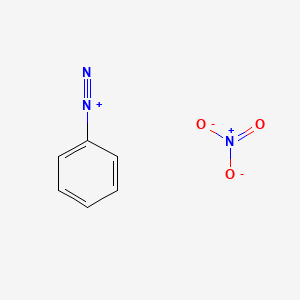
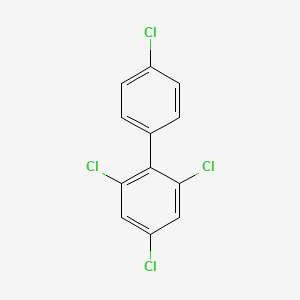
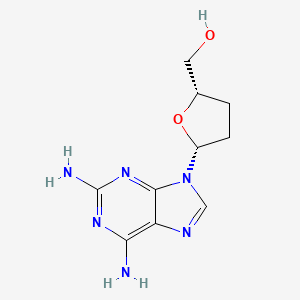
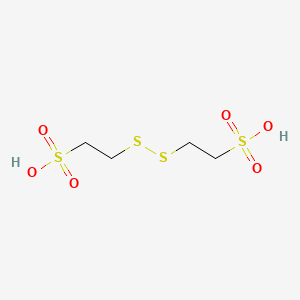
![1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane](/img/structure/B1195676.png)
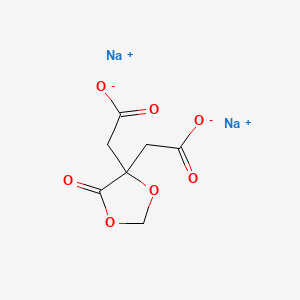
![Pyrazolo[1,5-a]pyridine](/img/structure/B1195680.png)
